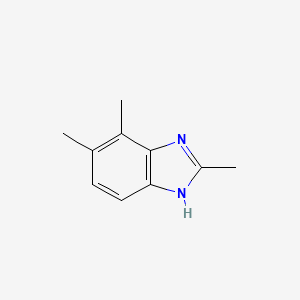

2,4,5-Trimethyl-1H-benzimidazole

Descripción

2,4,5-Trimethyl-1H-benzimidazole is a substituted benzimidazole derivative characterized by three methyl groups at the 2-, 4-, and 5-positions of the benzimidazole core. This compound belongs to a class of heterocyclic aromatic molecules with a fused benzene and imidazole ring system. The methyl substituents influence its electronic properties, solubility, and reactivity, making it distinct from unsubstituted benzimidazole or derivatives with polar functional groups.

Propiedades

IUPAC Name |

2,4,5-trimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-6-4-5-9-10(7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOSRBNWLNRDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626691 | |

| Record name | 2,4,5-Trimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62192-75-0 | |

| Record name | 2,4,5-Trimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with trimethyl orthoformate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,5-Trimethyl-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of corresponding benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of halogenated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Mechanism of Action

Benzimidazole derivatives, including 2,4,5-trimethyl-1H-benzimidazole, exhibit significant antimicrobial activity against a range of pathogens. The compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

- A study reported that benzimidazole derivatives displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy compared to standard antibiotics .

- Another research highlighted the antifungal activity of these compounds against Candida albicans and Aspergillus niger, suggesting their potential use in treating fungal infections .

Data Table: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | |

| Escherichia coli | 8 | |

| Candida albicans | 64 | |

| Aspergillus niger | 64 |

Antiviral Properties

Mechanism of Action

Benzimidazole derivatives have been investigated for their antiviral properties, particularly against viruses such as HIV and herpes simplex virus. The compounds act as reverse transcriptase inhibitors or interfere with viral replication mechanisms.

Case Studies

- Research indicates that certain benzimidazole derivatives showed promising activity against HIV-1 with effective concentrations (EC50) ranging from 5.28 to 40 µM, demonstrating their potential as antiviral agents .

- Another study focused on the inhibition of enteroviruses and cytomegalovirus by benzimidazole derivatives, reporting significant antiviral activity with IC50 values indicating effectiveness at low concentrations .

Anticancer Applications

Mechanism of Action

The anticancer potential of benzimidazole derivatives is attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The electron-rich nitrogen heterocycles facilitate interactions with multiple therapeutic targets.

Case Studies

- A comprehensive review highlighted the effectiveness of benzimidazole derivatives in targeting various cancer types, including breast cancer and lung cancer. Compounds were noted for their ability to inhibit key signaling pathways associated with tumor growth .

- Specific studies reported that compounds derived from this compound exhibited IC50 values as low as 0.05 μmol/L in non-small cell lung cancer cells, indicating high potency .

Data Table: Anticancer Efficacy of Benzimidazole Derivatives

Mecanismo De Acción

The mechanism of action of 2,4,5-trimethyl-1H-benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzimidazole scaffold significantly alter its behavior. Below is a comparative analysis with key analogs:

Research Findings and Limitations

- Synthetic Challenges : Methyl-substituted benzimidazoles often require harsh alkylation conditions, risking over-substitution or ring degradation. In contrast, brominated derivatives () are synthesized via electrophilic substitution but generate hazardous byproducts.

- Biological Data Gaps : While antimicrobial activity is documented for triazole-containing benzimidazoles (), data on this compound’s bioactivity remain sparse, highlighting a need for targeted studies.

Actividad Biológica

2,4,5-Trimethyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. This article explores the pharmacological profile of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials. The information is derived from various studies and reviews that highlight the compound's efficacy and mechanisms of action.

Chemical Structure and Properties

This compound features a benzimidazole core with three methyl groups at positions 2, 4, and 5. This specific substitution pattern may influence its biological activity by affecting lipophilicity and interaction with biological targets.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of benzimidazole derivatives. For instance:

- Activity Against Gram-positive and Gram-negative Bacteria : In vitro studies indicated that derivatives of benzimidazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for various derivatives ranged from 1 µg/mL to over 100 µg/mL depending on the specific compound and bacterial strain tested .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2g | 8 | Streptococcus faecalis |

| 2g | 4 | Staphylococcus aureus |

| 2g | 4 | Methicillin-resistant Staphylococcus aureus |

Antifungal Activity

The antifungal efficacy of benzimidazole derivatives has also been evaluated. Compounds have shown moderate activity against fungi such as Candida albicans and Aspergillus niger, with MIC values typically around 64 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Cytotoxicity Assays : In studies involving cancer cell lines like HeLa (cervical cancer) and MCF7 (breast cancer), certain benzimidazole derivatives exhibited significant cytotoxic effects. For example, compounds with structural modifications at the N-position showed enhanced antiproliferative activity compared to their unsubstituted counterparts .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | >100 | Unsubstituted |

| MCF7 | <20 | N-substituted |

The biological activities of benzimidazoles are attributed to several mechanisms:

- DNA Topoisomerase Inhibition : Some studies indicate that benzimidazole derivatives can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cancer cells .

- Microtubule Disruption : Benzimidazoles are known to interfere with microtubule formation in nematodes and other pathogens, which is vital for their antiparasitic properties .

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of synthesized benzimidazoles displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

- Anticancer Properties : Research involving various cancer cell lines showed that specific modifications to the benzimidazole structure significantly enhanced anticancer activity. One derivative was found to have an IC50 value as low as 10 µM against multiple cancer types .

Q & A

Q. Table 1: Key Synthetic Parameters for this compound

Q. Table 2: Common Spectral Artifacts and Solutions

| Artifact Type | Cause | Mitigation Strategy |

|---|---|---|

| Overlapping NMR Peaks | Methyl group crowding | Use deuterated DMSO-d for better resolution |

| IR Band Broadening | Moisture absorption | Dry sample under vacuum (24h) prior to analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.